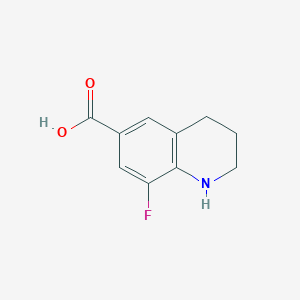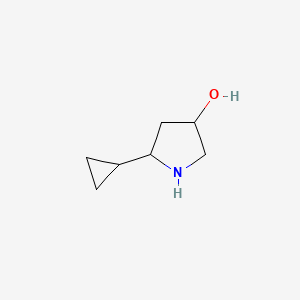
5-Cyclopropylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpyrrolidin-3-ol is a chemical compound characterized by a five-membered pyrrolidine ring with a hydroxyl group at the third position and a cyclopropyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation with Aspergillus species, followed by stereoselective esterification using commercial lipases . Another method includes the cycloaddition reaction of dipolarophiles with ylide precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyrrolidin-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Dimeric and trimeric pyrrole derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
5-Cyclopropylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the cyclopropyl and hydroxyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the second position.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness
5-Cyclopropylpyrrolidin-3-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-6-3-7(8-4-6)5-1-2-5/h5-9H,1-4H2 |
InChI Key |
WQMQMQILRPCGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


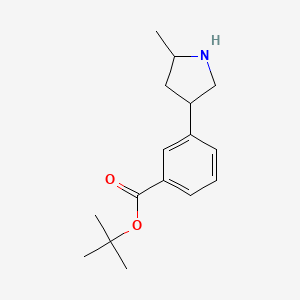
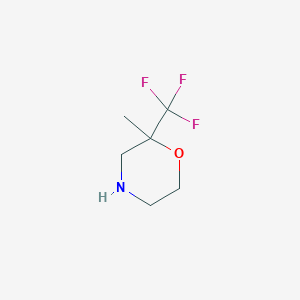
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)
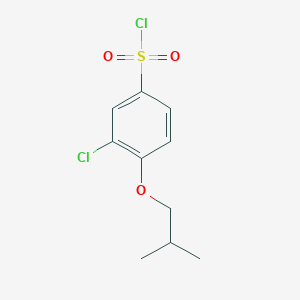
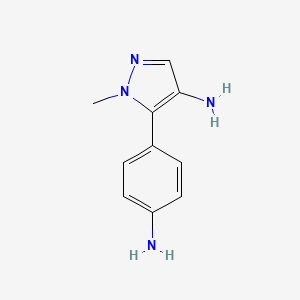
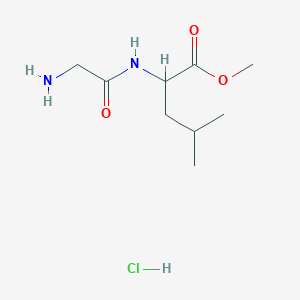
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
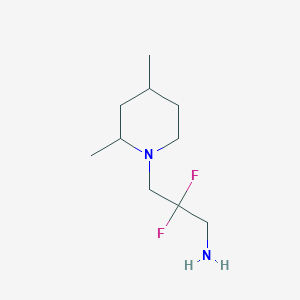
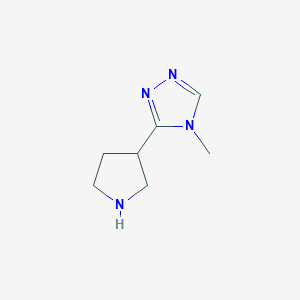
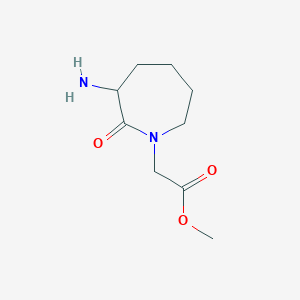
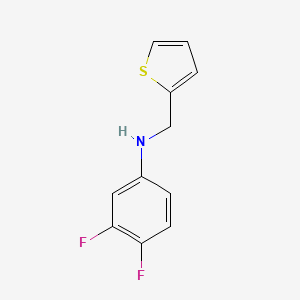
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
